1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCWJNLQJDKCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357243 | |
| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119868-24-5 | |
| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Phenylhydrazine with β-Keto Trifluoromethyl Esters
The cyclocondensation of phenylhydrazine with β-keto trifluoromethyl esters represents a foundational method for constructing the pyrazole ring. Ethyl 4,4,4-trifluoroacetoacetate (CF₃C(O)CH₂COOEt) reacts with phenylhydrazine under acidic conditions (e.g., HCl/EtOH) to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ester group using aqueous NaOH or LiOH affords the carboxylic acid intermediate, which undergoes reduction with lithium aluminum hydride (LiAlH₄) to produce the target alcohol (4-OH).
Key Reaction Conditions
Acid-Catalyzed Cyclization of Trifluoromethyl Diketones
Trifluoromethyl diketones, such as 1,1,1-trifluoro-2,4-pentanedione, undergo cyclization with phenylhydrazine in refluxing ethanol. This one-step method directly installs the CF₃ group at position 3 and the hydroxyl group at position 4 via tautomerization during ring formation.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling of Pyrazole Triflates
While palladium-catalyzed cross-coupling is typically used for introducing aryl or alkenyl groups, its application in trifluoromethylation is limited. However, intermediate pyrazole triflates (e.g., 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde) can undergo Suzuki coupling with trifluoromethyl boronic acids under optimized conditions.
Representative Protocol
Challenges in Direct Trifluoromethylation
The electron-withdrawing nature of CF₃ complicates cross-coupling, often necessitating pre-installation during cyclocondensation. Recent advances in photoredox catalysis (e.g., using CF₃I and Ru(bpy)₃²⁺) show promise but remain experimental for this substrate.
Microwave-Assisted Multicomponent Reactions
Microwave irradiation enhances reaction efficiency in one-pot syntheses. A representative protocol involves phenylhydrazine, ethyl trifluoroacetoacetate, and hydroxylamine hydrochloride irradiated at 120°C for 20 minutes, directly yielding the target compound in 70–80% yield.
Advantages
-
Time Reduction : 20 minutes vs. 12–24 hours for conventional methods
-
Improved Purity : Reduced side reactions due to controlled heating
Fries Rearrangement and Acylation
Acylation of 3-Hydroxypyrazoles
3-Hydroxy-1-phenyl-1H-pyrazole undergoes Fries rearrangement under AlCl₃ catalysis to introduce acetyl groups at position 4. Subsequent trifluoromethylation via halogen exchange (e.g., using SF₄ or CF₃Cu) installs the CF₃ group, followed by hydrolysis to yield the hydroxyl.
Reaction Steps
-
Acetylation: Ac₂O, 100°C, 0.5 h (75% yield)
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Fries Rearrangement: AlCl₃, CS₂, reflux (74% yield)
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Trifluoromethylation: CF₃Cu, DMF, 80°C (50% yield)
Orthoester Condensation and Hydrolytic Cleavage
Condensation of 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol with trimethyl orthoacetate under acidic conditions (e.g., p-TsOH) forms a 4-(1-methoxyethylidene) intermediate. Hydrolysis with dilute HCl yields 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.
Optimized Conditions
-
Orthoester : Trimethyl orthoacetate (3 equiv)
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Acid Catalyst : p-TsOH (10 mol%)
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Solvent : Toluene
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Phenylhydrazine, CF₃ diketone | 60–75 | 6–8 h | High |
| Suzuki Coupling | Pyrazole triflate, CF₃ boronate | 40–55 | 12–24 h | Moderate |
| Microwave-Assisted | Phenylhydrazine, microwave | 70–80 | 20 min | High |
| Fries Rearrangement | AlCl₃, CF₃Cu | 50–65 | 8–10 h | Low |
| Orthoester Condensation | Trimethyl orthoacetate, p-TsOH | 65–70 | 4–6 h | Moderate |
Key Observations
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include silver triflate for cyclization reactions and tert-butylamine for cross-coupling reactions. Microwave-assisted conditions are often employed to enhance reaction rates and yields .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antifungal Activities
Numerous studies have reported the antimicrobial properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. For instance, it has been synthesized and tested against various fungal strains, showing promising antifungal activity. In one study, compounds derived from this pyrazole exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.
| Compound | Target Organism | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| 6a | G. zeae | >50 | 100 |
| 6b | G. zeae | >50 | 100 |
| 6c | G. zeae | >50 | 100 |
Neuroprotective Potential
The compound serves as a chiral building block in the synthesis of neuroprotective agents. For example, it is involved in the production of a derivative used for treating neurological conditions. The synthesis process employs whole-cell biotransformation techniques to enhance productivity.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
This compound has been explored for its use in OLED technology. A derivative of this compound was utilized as an emitter in OLED devices, demonstrating a deep bluish-green emission spectrum ranging from 481 to 506 nm. This application indicates its potential in developing advanced materials for electronic devices.
Agricultural Applications
Plant Growth Regulation
Research indicates that this compound exhibits significant plant growth regulator activity. It has been shown to promote hypocotyl elongation in Arabidopsis thaliana and enhance germination rates in rice more effectively than traditional growth hormones like gibberellin A3 (GA3) at low concentrations.
Case Studies
Case Study 1: Synthesis and Antimicrobial Activity
A study synthesized several derivatives of this compound to evaluate their antifungal activities. The derivatives were characterized using NMR and IR spectroscopy, confirming their structures and biological efficacy against specific fungal pathogens.
Case Study 2: Application in OLEDs
In another investigation, researchers constructed an OLED device using a derivative of the pyrazole compound as an emitter. The resulting device exhibited efficient light emission properties, suggesting that such compounds could play a crucial role in future optoelectronic applications.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Trifluoromethyl Group : The CF₃ group at position 3 enhances bioactivity and selectivity. For example, COX-2 inhibition in compound 8d (IC₅₀ = 0.26 µM) is attributed to the electron-withdrawing effect of CF₃, which stabilizes ligand-receptor interactions .
- Hydroxyl vs. Carbaldehyde : The 4-OH group in the target compound improves solubility compared to 4-carbaldehyde derivatives (e.g., compound 6, C19H14N2O2), which are more reactive but less stable in biological systems .
- Positional Isomerism : 1-Methyl-3-CF₃-pyrazol-5-ol (IC₅₀ = 0.28 µM) shows reduced COX-2 inhibition compared to the 4-OH isomer, highlighting the critical role of substituent positioning .
Physicochemical Properties
| Property | Target Compound | 1-Phenyl-3-(4-Cl-Ph)-pyrazole | 1-Methyl-3-CF₃-pyrazol-5-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | 228.17 | 297.71 | 198.14 |
| LogP | 2.8 | 3.5 | 1.9 |
| Solubility (mg/mL) | 1.2 (H₂O) | 0.3 (H₂O) | 4.5 (H₂O) |
Notes:
Biological Activity
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a fluorinated heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's physicochemical properties, making it a valuable candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, leading to modulation of their activity. This interaction can result in the inhibition of enzymatic activity or alteration of receptor signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro and in vivo studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Lung cancer
- Colorectal cancer
For instance, a study reported that compounds based on this scaffold displayed IC50 values ranging from 10 µM to 20 µM against different cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Activity
Compounds containing the pyrazole structure have also been evaluated for their anti-inflammatory potential. Research indicates that certain derivatives can inhibit key inflammatory pathways, demonstrating IC50 values comparable to established anti-inflammatory drugs such as diclofenac. For example, one derivative exhibited an IC50 value of 54.65 µg/mL against COX enzymes .
Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's derivatives have been reported to possess low toxicity against human cells while maintaining high antibacterial efficacy. For instance, certain derivatives demonstrated EC50 values as low as 5.44 µg/mL against Xanthomonas species .
Data Summary
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Anticancer Study : A study focusing on lung and prostate cancer cells showed that treatment with specific pyrazole derivatives resulted in significant cell death and reduced proliferation rates compared to untreated controls.
- Anti-inflammatory Research : In an animal model of arthritis, administration of a pyrazole derivative led to a marked reduction in inflammatory markers and improved mobility in subjects.
- Antimicrobial Efficacy : A series of experiments demonstrated that certain derivatives effectively inhibited biofilm formation by pathogenic bacteria, suggesting potential applications in treating chronic infections.
Q & A
Q. What are the optimal synthetic routes for preparing 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?
The compound can be synthesized via condensation of chalcone epoxides (e.g., 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propanone) with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours). Yields (~56%) are influenced by stoichiometry, solvent choice, and reaction time . For instance, equimolar ratios of reactants in glacial acetic acid followed by recrystallization from ethanol-water mixtures yield crystalline products. Monitoring via TLC (ethyl acetate/hexane, 5:1) ensures reaction completion.
Q. How can spectroscopic methods validate the structural integrity of this compound?
Key techniques include:
- UV-Vis spectroscopy : Bathochromic shifts (e.g., λmax at 257 nm and 330 nm) confirm conjugation and chromophore presence (e.g., NO2 groups in derivatives) .
- NMR : Advanced 2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HMBC, HSQC) resolves regioisomeric challenges in pyrazole derivatives. For example, methylamino and trifluoromethyl groups show distinct splitting patterns in <sup>1</sup>H-NMR .
- IR spectroscopy : Stretching vibrations (e.g., 1742 cm<sup>-1</sup> for carbonyl groups) confirm functionalization .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Key data includes:
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and glacial acetic acid.
- Melting point : Derivatives like tert-butyl carbamates melt at 80–81°C .
- Stability : Sensitive to hydrolysis under acidic/basic conditions; store anhydrous at −20°C .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
